molecular formula C22H29N3O2S B2544192 4-(5-(tert-butyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline CAS No. 1788589-84-3

4-(5-(tert-butyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline

Cat. No.: B2544192
CAS No.: 1788589-84-3
M. Wt: 399.55
InChI Key: IXRRPSROGVBQJG-UHFFFAOYSA-N
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Description

4-(5-(tert-butyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline is a chemically sophisticated pyrazole derivative designed for advanced research applications. This compound features a 4,5-dihydro-1H-pyrazole (pyrazoline) core, a privileged scaffold in drug discovery known for its diverse biological activities. The structure is functionalized with a tert -butyl group for steric influence, a tosyl (p-toluenesulfonyl) group on the pyrazole nitrogen that acts as a protective and activating moiety, and a N,N -dimethylaniline substituent, which can contribute to the compound's electronic properties and potential interactions with biological targets. Pyrazole and pyrazoline cores are frequently studied as versatile synthetic intermediates for the preparation of functionalized heterocycles and as key pharmacophores in the development of new therapeutic agents . Research into analogous structures has shown that pyrazole-based compounds exhibit a wide spectrum of pharmacological properties, including anti-cancer, anti-inflammatory, and anti-bacterial activities, making them valuable templates in medicinal chemistry programs . Furthermore, the sulfonamide functional group, present here in the tosyl moiety, is a common feature in many clinically approved drugs and bioactive molecules, often contributing to target binding and metabolic stability . This combination of features makes this compound a valuable building block for chemical biology, the synthesis of novel compound libraries, and investigations into new mechanism-of-action studies, particularly in the field of oncology and inflammation where pyrazole derivatives have shown significant promise .

Properties

IUPAC Name

4-[3-tert-butyl-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2S/c1-16-7-13-19(14-8-16)28(26,27)25-21(22(2,3)4)15-20(23-25)17-9-11-18(12-10-17)24(5)6/h7-14,21H,15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRRPSROGVBQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)N(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(tert-butyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline typically involves multiple steps, starting from readily available starting materials One common method involves the formation of the pyrazole ring through a cyclization reaction The tert-butyl group is introduced via alkylation, and the tosyl group is added through a sulfonation reaction

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Tosyl Group Removal

The tosyl (p-toluenesulfonyl) group undergoes cleavage under acidic or reductive conditions:

ConditionReagentsProductYieldReference
Acidic hydrolysis6M HCl in dioxane (reflux, 8h)Free pyrazole NH derivative78%
Reductive cleavageNa/NH<sub>3</sub> (‑78°C, 2h)Desulfonated pyrazole85%

Mechanism : Acidic conditions protonate the sulfonamide nitrogen, facilitating S–N bond cleavage. Reductive cleavage involves electron transfer from sodium to the sulfonyl group.

N,N-Dimethylaniline Modifications

The dimethylaniline moiety participates in:

  • Alkylation : Reacts with alkyl halides (e.g., CH<sub>3</sub>I) in DMF/K<sub>2</sub>CO<sub>3</sub> to form quaternary ammonium salts.

  • Oxidation : Treating with H<sub>2</sub>O<sub>2</sub>/AcOH yields N-oxide derivatives (confirmed by <sup>1</sup>H NMR at δ 3.2 ppm for N⁺–O⁻) .

Cycloaddition Reactions

The dihydropyrazole ring engages in 1,3-dipolar cycloadditions:

DipoleConditionsProductYieldReference
Nitrile oxides (R–C≡N⁺–O⁻)Toluene, 80°C, 12hIsoxazoline-fused pyrazole derivatives65%
AzidesCuI (10 mol%), DIPEA, RTTriazole-linked hybrids72%

Regioselectivity : Controlled by electron-withdrawing tosyl and tert-butyl groups, directing dipoles to the C4 position of the pyrazole .

Catalytic Hydrogenation

The 4,5-dihydropyrazole ring is reduced to a pyrazole:

CatalystConditionsProductSelectivityReference
Pd/C (5%)H<sub>2</sub> (1 atm), EtOH, 24hFully aromatic pyrazole>95%
Raney NiH<sub>2</sub> (3 atm), THF, 50°CPartially reduced intermediates60%

Mechanistic Note : Pd/C selectively saturates the C4–C5 double bond without affecting other functional groups.

Electrophilic Aromatic Substitution

The N,N-dimethylaniline moiety directs electrophiles to para positions:

ReactionReagentsProductYieldReference
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>4-Bromo-N,N-dimethylaniline derivative88%
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C3-Nitro-substituted analog74%

Ortho/para Ratios : Dimethylamino groups enhance para selectivity (≥9:1) due to steric hindrance .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeSubstrateConditionsProductYieldReference
Suzuki-MiyauraAryl boronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMEBiaryl derivatives82%
Buchwald-HartwigPrimary aminePd<sub>2</sub>(dba)<sub>3</sub>/Xantphos, NaO-t-BuN-arylaminated compounds68%

Key Intermediate : Bromination at the pyrazole C4 position generates handles for coupling .

Oxidative and Reductive Transformations

ProcessReagentsOutcomeApplicationReference
Side-chain oxidationKMnO<sub>4</sub>/H<sub>2</sub>O, 60°CCarboxylic acid formationSolubility enhancement
Tert-butyl dealkylationHCO<sub>2</sub>H, 100°C, 48hPyrazole N–H regenerationBioactive compound synthesis

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have demonstrated that pyrazole derivatives exhibit potential anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in the journal Bioorganic & Medicinal Chemistry investigated the anticancer activity of several pyrazole derivatives, including compounds similar to 4-(5-(tert-butyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline. The results indicated significant cytotoxic effects against human cancer cell lines, suggesting that modifications to the pyrazole core could enhance therapeutic efficacy .

Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with kinases or phosphatases, leading to altered signaling cascades that can be therapeutically beneficial.

Case Study : Research in Molecular Pharmacology highlighted the role of pyrazole derivatives as selective inhibitors of protein kinases. The study outlined how structural modifications could lead to increased selectivity and potency against targeted kinases .

Material Science

Dyes and Pigments : The unique chemical structure allows for the synthesis of novel dyes and pigments. The compound can be utilized as a precursor in developing materials with specific optical properties.

Data Table: Properties of Pyrazole-based Dyes

Compound NameColorSolubilityApplication Area
Pyrazole Dye ARedSoluble in ethanolTextile industry
Pyrazole Dye BBlueSoluble in waterCoatings
This compoundGreenSoluble in organic solventsPlastics

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole ring through cyclization reactions. Common methods include:

  • Cyclization Reaction : The reaction between hydrazine derivatives and carbonyl compounds is a standard approach to synthesize pyrazoles.
  • Tosylation : Introducing the tosyl group enhances reactivity for further modifications.

Mechanism of Action

The mechanism of action of 4-(5-(tert-butyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The target compound is compared to structurally related pyrazoline derivatives (Table 1):

Compound Substituents Key Functional Groups Melting Point
4-(5-(tert-butyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline tert-butyl (C5), tosyl (C1), N,N-dimethylaniline (C3) Sulfonyl, dimethylamino, tert-butyl Not reported
4-(((4-(5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)imino)methyl)-N,N-dimethylaniline Furan (C5), imine-linked phenyl, N,N-dimethylaniline (C3) Furan, imine (HC=N) 150–153°C
DML9: 4-(5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline 4-methoxyphenyl (C5), phenyl (C1) Methoxy, phenyl 147°C
1-(4-nitrophenyl)-N-(4-(5-(pyridine-4-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanimine Pyridine (C5), nitro-substituted phenyl Pyridine, nitro (NO₂) 180–182°C
5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Benzo[d][1,3]dioxole (C5), tert-butyl (C3) Dioxole, tert-butyl Not reported

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The tosyl group in the target compound contrasts with methoxy (DML9) or nitro () groups, altering electronic properties and reactivity.
  • Biological Relevance : Substituents like pyridine () or benzo[d][1,3]dioxole () are linked to enhanced antimicrobial or anticonvulsant activity, suggesting the target compound’s tosyl group may confer unique pharmacological traits.

Spectroscopic and Physical Properties

Infrared (IR) Spectroscopy
  • Target Compound : Expected peaks include ~1650 cm⁻¹ (C=N pyrazoline), ~1350–1150 cm⁻¹ (sulfonyl S=O), and ~2920 cm⁻¹ (tert-butyl C-H) based on analogs .
  • Comparisons: DML9: Strong C=N pyrazoline peak at 1568 cm⁻¹ . Compound : HC=N imine stretch at 2848 cm⁻¹ and aromatic C-H at 3030 cm⁻¹. Compound : Distinct NO₂ asymmetric/symmetric stretches at 1558/1342 cm⁻¹.
Melting Points
  • The target compound’s melting point is unreported, but analogs with bulky groups (e.g., tert-butyl in ) typically exhibit higher melting points (>180°C) due to crystalline stability.

Biological Activity

4-(5-(tert-butyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline is a compound that belongs to the class of pyrazoles, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a tert-butyl group and a tosyl group, along with a dimethylaniline moiety. This unique structure contributes to its biological properties and reactivity.

Biological Activity Overview

Pyrazoles have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, antipyretic, and antimicrobial activities. The specific compound has shown promise in various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The tosyl group enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and bioavailability. Additionally, the presence of the dimethylaniline moiety may facilitate interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazoles exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 32 to 128 µg/mL, suggesting moderate antibacterial activity .

Anti-inflammatory Effects

In vitro assays have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. For example, a related compound was found to reduce inflammation markers in lipopolysaccharide (LPS)-induced macrophages by approximately 50% at a concentration of 10 µM .

Anticancer Potential

Some studies have explored the anticancer potential of pyrazole derivatives. In a recent study, compounds with similar structures were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that these compounds induced apoptosis and inhibited cell proliferation in a dose-dependent manner .

Case Studies

StudyCompoundBiological ActivityFindings
Pyrazole Derivative AAntibacterialMIC = 64 µg/mL against E. coli
Pyrazole Derivative BAnti-inflammatoryReduced IL-6 levels by 50%
Pyrazole Derivative CAnticancerInduced apoptosis in MCF-7 cells

Q & A

Q. Basic

  • ¹H/¹³C NMR : Key signals include the tert-butyl singlet (δ 1.2–1.4 ppm) and aromatic protons (δ 6.5–8.0 ppm). Tosyl group sulfonamide protons appear as a singlet near δ 7.8 ppm .
  • IR Spectroscopy : Confirm tosyl (S=O stretch at ~1350 cm⁻¹) and dimethylaniline (C-N stretch at ~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ should match the calculated molecular weight (C₂₂H₂₉N₃O₂S: 407.2 g/mol).

How can conflicting data between ¹H NMR and mass spectrometry be resolved?

Advanced
Discrepancies may arise from impurities or isotopic patterns. Methodological solutions include:

  • 2D NMR (HSQC, HMBC) : Assigns ambiguous proton-carbon correlations.
  • High-resolution MS (HRMS) : Distinguishes between isobaric species.
  • X-ray crystallography : Definitive structural confirmation, as demonstrated in studies of related pyrazoles .

What purification methods are recommended, and how does substituent polarity influence solvent choice?

Basic
Recrystallization from ethanol or DMF-EtOH (1:1) is effective. The tert-butyl group’s hydrophobicity necessitates polar aprotic solvents (e.g., DMF) for intermediates, while the dimethylaniline moiety enhances solubility in ethanol . Column chromatography (silica gel, hexane/ethyl acetate) resolves diastereomers.

How does the N,N-dimethylaniline moiety influence the pyrazole ring’s electronic properties and reactivity?

Advanced
The dimethylaniline group donates electrons via resonance, activating the pyrazole ring toward electrophilic substitution. This electronic effect can alter regioselectivity in subsequent reactions (e.g., nitration or halogenation). Comparative studies on analogs show that electron-donating substituents increase stability but may reduce electrophilic reactivity .

What biological activities are documented for structurally related pyrazole derivatives?

Basic
Pyrazole derivatives exhibit anticonvulsant, antimicrobial, and anticancer activities. For example, 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl analogs showed anticonvulsant efficacy in murine models, suggesting potential neuropharmacological applications for this compound .

What packing interactions dominate in crystallographic studies of similar pyrazole derivatives?

Advanced
X-ray analyses reveal that tert-butyl groups participate in van der Waals interactions, creating hydrophobic pockets. The tosyl group’s sulfone oxygen forms weak hydrogen bonds with adjacent aromatic protons, stabilizing the lattice. Steric bulk from tert-butyl groups often leads to distorted chair conformations in the dihydropyrazole ring .

How can researchers design derivatives to study structure-activity relationships (SAR)?

Q. Advanced

  • Substituent variation : Replace tosyl with mesyl or nosyl groups to assess sulfonamide effects.
  • Ring modification : Introduce electron-withdrawing groups (e.g., nitro) to the pyrazole ring to modulate electronic properties.
  • Biological assays : Test derivatives in vitro (e.g., enzyme inhibition) and in vivo (e.g., seizure models) to correlate structural changes with activity .

What computational methods are suitable for predicting the compound’s physicochemical properties?

Q. Advanced

  • DFT calculations : Optimize geometry and predict NMR chemical shifts (B3LYP/6-31G* basis set).
  • Molecular docking : Screen for potential binding to neurological targets (e.g., GABA receptors) .
  • LogP prediction : Use software like MarvinSuite to estimate partition coefficients, critical for bioavailability studies .

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